Torsemide-d7 Carboxylic Acid is a stable isotope-labeled derivative of Torsemide, a potent loop diuretic used primarily for the treatment of hypertension and edema associated with congestive heart failure. The compound is characterized by the incorporation of deuterium atoms, which enhances its utility in analytical chemistry, particularly in mass spectrometry applications. The molecular formula for Torsemide-d7 Carboxylic Acid is , and it serves as an internal standard for the quantification of Torsemide in biological samples, enabling precise measurement of drug levels in pharmacokinetic studies .
The presence of deuterium allows for tracing in metabolic studies, providing insights into its pharmacokinetics and dynamics .
The synthesis of Torsemide-d7 Carboxylic Acid typically involves:
These methods are crucial for producing high-purity compounds suitable for analytical applications .
Torsemide-d7 Carboxylic Acid is primarily used in:
Interaction studies involving Torsemide-d7 Carboxylic Acid focus on its role as a tracer in metabolic pathways. It can help elucidate interactions between Torsemide and other drugs or biological molecules, providing insights into potential drug-drug interactions or alterations in drug metabolism due to physiological factors such as liver function or renal impairment .
Several compounds are structurally or functionally similar to Torsemide-d7 Carboxylic Acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Torsemide | Parent compound without deuterium | Potent loop diuretic with significant clinical use |
Furosemide | Another loop diuretic | Widely used but has different pharmacokinetics |
Bumetanide | Similar mechanism as loop diuretics | More potent than Furosemide but less commonly used |
Ethacrynic Acid | Non-sulfonamide loop diuretic | Used when patients are allergic to sulfonamides |
Torsemide-d7 Carboxylic Acid stands out due to its isotopic labeling, which enhances its role in analytical applications compared to its analogs that lack this feature. Its unique properties allow for more accurate tracking and quantification in biological systems, making it an essential tool for researchers studying diuretic drugs .
Torsemide-d7 Carboxylic Acid (chemical formula: $$ \text{C}{16}\text{H}{11}\text{D}{7}\text{N}{4}\text{O}_{5}\text{S} $$, molecular weight: 385.45 g/mol) is a stable isotope-labeled derivative of Torsemide Carboxylic Acid, the primary metabolite of the loop diuretic Torsemide. The compound features seven deuterium atoms substituted at specific positions on the isopropyl carbamoyl group, enhancing its utility in mass spectrometry-based analyses. Structurally, it retains the core benzoic acid and sulfonylurea moieties of the parent metabolite but incorporates isotopic labeling for traceability.
Table 1: Key Structural and Physicochemical Properties
The development of Torsemide-d7 Carboxylic Acid parallels advancements in analytical chemistry’s demand for stable isotope internal standards. Torsemide, first approved in 1993, gained prominence as a high-bioavailability diuretic. By the early 2000s, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods necessitated deuterated analogs to correct for matrix effects and ionization variability. Torsemide-d7 Carboxylic Acid emerged as a critical tool for quantifying Torsemide and its metabolites in biological and environmental samples, reflecting broader trends in pharmacokinetic and environmental monitoring research.
Torsemide-d7 Carboxylic Acid is structurally and functionally tied to Torsemide ($$ \text{C}{16}\text{H}{20}\text{N}{4}\text{O}{3}\text{S} $$), a sulfonylurea-class diuretic that inhibits the Na+/K+/Cl− cotransporter in the nephron. Hepatic metabolism of Torsemide yields Torsemide Carboxylic Acid via oxidation of the 3’-methyl group on the phenyl ring. The deuterated form maintains identical pharmacological inactivity but provides distinct mass spectral signatures, enabling precise quantification amid complex matrices.
Key Metabolic Pathway:
$$
\text{Torsemide} \xrightarrow{\text{CYP2C9/CYP2C8}} \text{Torsemide Carboxylic Acid} \xrightarrow{\text{Deuteration}} \text{Torsemide-d7 Carboxylic Acid}
$$
The compound’s primary application lies in its role as an internal standard for LC-MS/MS assays. For example, a 2020 study quantified Torsemide in human plasma with a limit of detection (LOD) of 1 ng/mL using Torsemide-d7 Carboxylic Acid for calibration. In environmental science, its detection in wastewater effluents (up to 1 µg/L) highlights the persistence of pharmaceutical metabolites and underscores the need for robust monitoring frameworks.
Recent studies focus on three domains:
The compound’s structure comprises:
Figure 1: Structural Comparison with Torsemide
$$
\text{Torsemide: } \text{C}{16}\text{H}{20}\text{N}{4}\text{O}{3}\text{S} \quad \text{vs.} \quad \text{Torsemide-d7 Carboxylic Acid: } \text{C}{16}\text{H}{11}\text{D}{7}\text{N}{4}\text{O}_{5}\text{S}
$$
Synthesis involves two primary routes:
Critical Reaction Steps:
Torsemide-d7 Carboxylic Acid’s $$ \text{D}_{7} $$-label creates a 7 Da mass shift from the native metabolite ($$ m/z $$ 378 → 385), eliminating signal overlap. A 2021 LC-MS/MS method achieved 98.5% recovery in urine using this mass difference to isolate analyte peaks.
In a 2023 study, the compound facilitated detecting Torsemide residues in 85% of European river samples, with concentrations correlating to wastewater treatment efficacy. Degradation studies show a half-life of 28 days in aerobic aquatic systems, emphasizing its environmental persistence.